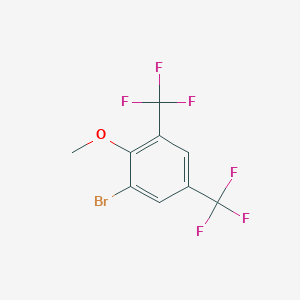

1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene

描述

属性

IUPAC Name |

1-bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF6O/c1-17-7-5(9(14,15)16)2-4(3-6(7)10)8(11,12)13/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFDBBHNLFFMOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Conditions and Reagents

The patent CA2374595A1 outlines bromination protocols for analogous compounds, providing a foundational framework. For 1-bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene , brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH) are employed in a mixed acid system (sulfuric and acetic acids). Critical parameters include:

-

Acid Ratio : A 6:1 (v:v) ratio of concentrated sulfuric acid to glacial acetic acid optimizes substrate solubility and minimizes bis-bromination.

-

Temperature : Maintaining the reaction at 45°C ensures regioselectivity for mono-bromination.

-

Stirring Rate : Rapid mechanical stirring (~500–1,000 rpm) enhances mixing efficiency, reducing byproduct formation.

Table 1: Bromination Reaction Optimization

Mechanistic Considerations

The electron-withdrawing trifluoromethyl groups deactivate the aromatic ring, necessitating strong electrophilic bromination conditions. The methoxy group’s ortho/para-directing influence competes with the meta-directing trifluoromethyl substituents, leading to preferential bromination at the 1-position due to steric and electronic effects.

Stepwise Functionalization Routes

Precursor Synthesis: 2-Methoxy-3,5-bis(trifluoromethyl)benzene

The methoxy and trifluoromethyl groups are typically introduced before bromination. Two pathways are prevalent:

-

Friedel-Crafts Trifluoromethylation :

Treating 3-methoxyphenol with trifluoromethylating agents (e.g., CF3I/CuI) under high-pressure conditions. However, this method suffers from poor regiocontrol. -

Nucleophilic Aromatic Substitution :

Reacting 2-methoxy-1,3-dibromobenzene with trifluoromethyl copper(I) complexes in DMF at 120°C.

Table 2: Trifluoromethylation Methods Comparison

Methoxy Group Introduction

The methoxy group is often installed via O-methylation of a phenolic intermediate. For example, treating 2-hydroxy-3,5-bis(trifluoromethyl)benzene with methyl iodide and K2CO3 in acetone achieves near-quantitative yields.

Purification and Isolation

Post-bromination, the crude product is isolated through:

-

Phase Separation : Diluting the reaction mixture into cold water and extracting with dichloromethane.

-

Alkaline Wash : Washing with 5N NaOH to remove residual acids.

-

Distillation/Crystallization : Final purification via vacuum distillation (bp 120–125°C at 15 mmHg) or recrystallization from hexane.

Challenges and Mitigation Strategies

-

Regioselectivity Issues : Competing directing effects are mitigated by optimizing the electronic environment through acid choice (e.g., acetic acid enhances para-directivity).

-

Byproduct Formation : Bis-brominated byproducts are minimized by controlling brominating agent stoichiometry (1.05–1.1 eq).

-

Demethylation Risks : Acidic conditions may cleave the methoxy group; using glacial acetic acid instead of HCl preserves the substituent.

Industrial Scalability and Cost Efficiency

The patent-derived method is preferred for large-scale synthesis due to its simplicity and cost-effective reagents (DBH vs. Br2). A typical pilot-scale protocol involves:

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

| Reaction Type | Conditions | Outcome/Product | Reference |

|---|---|---|---|

| Amination | Cu catalyst, NH₃, high temperature | Substitution of Br with NH₂ group | |

| Methoxylation | NaOMe, DMSO, 100°C | Br replaced with OMe (if activated) |

Key Notes :

-

NAS typically occurs at positions activated by electron-donating groups. The methoxy group at position 2 may direct nucleophiles to the para position (position 5), but steric hindrance from trifluoromethyl groups could limit reactivity .

Cross-Coupling Reactions

The bromine atom is amenable to palladium-catalyzed coupling reactions, enabling the formation of carbon-carbon bonds.

| Reaction Type | Conditions | Outcome/Product | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, boronic acid | Biaryl derivatives | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | Aryl amine products |

Mechanistic Insight :

-

The trifluoromethyl groups increase oxidative addition efficiency due to electron-deficient aryl halides .

-

Example: Suzuki coupling with phenylboronic acid yields 2-methoxy-3,5-bis(trifluoromethyl)biphenyl.

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the ring toward electrophiles, but trifluoromethyl groups oppose this effect. EAS is limited but feasible at specific positions.

| Reaction Type | Conditions | Outcome/Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Nitration at position 4 or 6 | |

| Sulfonation | H₂SO₄, SO₃ | Sulfonic acid derivative |

Regioselectivity :

-

The methoxy group directs electrophiles to the ortho/para positions (positions 1, 3, or 5), but trifluoromethyl groups block these sites. Nitration may occur at position 4 or 6 .

Reductive Dehalogenation

The C-Br bond can be reduced under catalytic hydrogenation or via metal-mediated pathways.

| Reaction Type | Conditions | Outcome/Product | Reference |

|---|---|---|---|

| H₂/Pd-C | H₂ (1 atm), Pd/C, EtOH | Debrominated toluene derivative | |

| Zn/HCl | Zn dust, HCl, reflux | Replacement of Br with H |

Yield Considerations :

Halogen Exchange Reactions

Bromine can be replaced by other halogens under specific conditions.

| Reaction Type | Conditions | Outcome/Product | Reference |

|---|---|---|---|

| Finkelstein | NaI, acetone, reflux | Iodo derivative | |

| Chlorination | Cl₂, FeCl₃ | Chloro-substituted product |

Challenges :

-

Trifluoromethyl groups may hinder diffusion of larger halogens like iodine into the reaction site.

Grignard and Organometallic Reactions

The bromine can participate in metal-halogen exchange for further functionalization.

| Reaction Type | Conditions | Outcome/Product | Reference |

|---|---|---|---|

| Grignard Formation | Mg, THF, 0°C | Aryl magnesium bromide intermediate | |

| Kumada Coupling | Ni catalyst, RMgX | Cross-coupled alkyl/aryl products |

Applications :

科学研究应用

Chemical Properties and Structure

The compound has a molecular formula of C₁₃H₈BrF₆O and a molecular weight of approximately 323.03 g/mol. The presence of multiple trifluoromethyl groups enhances its lipophilicity and stability, making it suitable for diverse applications.

Pharmaceutical Applications

1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene serves as an important intermediate in the synthesis of various pharmaceutical compounds:

- Substance P Receptor Antagonists : This compound is utilized in the development of neurokinin-1 receptor antagonists, which are being explored for their therapeutic potential in treating inflammatory diseases, psychiatric disorders, and emesis (nausea and vomiting) .

- Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties due to their ability to interact with specific biological targets .

Organic Synthesis

Due to its unique structural characteristics, this compound is a valuable building block in organic synthesis:

- Fluorinated Compounds : The trifluoromethyl groups allow for the synthesis of highly fluorinated compounds, which are often more biologically active than their non-fluorinated counterparts .

- Functionalization Reactions : The bromine atom can be substituted or eliminated in various reactions, allowing for further functionalization of the benzene ring. This property is particularly useful in designing complex organic molecules .

Case Study 1: Synthesis of Neurokinin-1 Receptor Antagonists

A study demonstrated the successful synthesis of a series of neurokinin-1 receptor antagonists using this compound as a key intermediate. The research highlighted the compound's role in improving the efficacy and selectivity of the resultant drugs, showcasing its importance in drug development .

Case Study 2: Development of Anticancer Agents

Another investigation focused on modifying this compound to create new anticancer agents. The study found that certain derivatives exhibited significant cytotoxicity against cancer cell lines, indicating the compound's potential as a lead structure for future drug discovery .

作用机制

The mechanism of action of 1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways:

Electrophilic Substitution: The bromine atom can participate in electrophilic substitution reactions, making the compound a useful intermediate in organic synthesis.

Hydrogen Bonding: The methoxy and trifluoromethyl groups can form hydrogen bonds with biological molecules, influencing their activity and stability.

Electron-Withdrawing Effects: The trifluoromethyl groups exert strong electron-withdrawing effects, altering the reactivity of the benzene ring and affecting the compound’s interactions with other molecules.

相似化合物的比较

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key analogs and their properties:

Key Differences:

- Electronic Effects : The methoxy group in 1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene donates electrons via resonance, contrasting with the electron-withdrawing bromine and -CF₃ groups. This mixed electronic profile may enable dual reactivity (e.g., facilitating nucleophilic attack at bromine while directing electrophiles to specific positions via -OCH₃) .

- Reactivity in Cross-Coupling: Bromine in 1-bromo-3,5-bis(trifluoromethyl)benzene is widely used to form Grignard reagents for indenofluorene and catalyst synthesis . The methoxy variant (454-90-0) lacks this reactivity but is valuable as a directing group.

- Steric and Solubility Properties : The -CF₃ groups increase hydrophobicity, enhancing solubility in organic solvents. The methoxy group may slightly improve aqueous solubility compared to purely halogenated analogs .

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

1-Bromo-3,5-bis(trifluoromethyl)benzene exhibits slower SNAr reactivity than predicted due to its electron-deficient aromatic ring, which reduces the stabilization of the Meisenheimer intermediate .

生物活性

1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention for its unique chemical properties and potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The molecular structure of this compound consists of a bromine atom, a methoxy group (-OCH₃), and two trifluoromethyl groups (-CF₃) attached to a benzene ring. The trifluoromethyl groups enhance the lipophilicity and bioactivity of the compound.

Synthesis Methods:

- Nucleophilic Substitution: The synthesis typically involves nucleophilic substitution reactions where bromine is replaced by other nucleophiles in the presence of bases.

- Fluorination Reactions: The introduction of trifluoromethyl groups can be achieved through various fluorination techniques, including the use of trifluoromethylating agents.

Biological Activity

The biological activity of this compound has been explored in several studies, revealing its potential applications in medicinal chemistry.

The compound's biological effects are largely attributed to its interaction with specific molecular targets. The presence of trifluoromethyl groups significantly influences the binding affinity to various enzymes and receptors, enhancing its pharmacological profile.

Case Studies and Findings

-

Anticancer Activity:

- A study demonstrated that compounds with trifluoromethyl substitutions exhibit enhanced anticancer properties compared to their non-fluorinated counterparts. Specifically, this compound showed promising results in inhibiting tumor cell proliferation in vitro .

- Inhibition of Enzymatic Activity:

- Neuropharmacological Effects:

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor cell proliferation | |

| Enzyme Inhibition | Inhibition of cytochrome P450 enzymes | |

| Neuropharmacological | Modulation of neurotransmitter systems |

Table 2: Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methoxy and trifluoromethyl groups | Anticancer, enzyme inhibition |

| 1-Bromo-2-methoxy-4-trifluoromethylbenzene | Methoxy and single trifluoromethyl group | Lower anticancer activity |

| 1-Chloro-2-methoxy-3,5-bis(trifluoromethyl)benzene | Chlorine instead of bromine | Reduced enzyme inhibition |

常见问题

Q. What are the common synthetic routes for 1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene in academic laboratories?

The compound is typically synthesized via iridium-catalyzed borylation of 1,3-dimethoxybenzene followed by bromination and trifluoromethylation steps. Alternative routes involve direct halogenation of pre-functionalized benzene derivatives under controlled conditions. For example, Stoll et al. (2009) reported a ~70% yield using palladium-catalyzed cross-coupling reactions to introduce trifluoromethyl groups . Purification often involves fractional distillation (bp 154°C, d = 1.71) or recrystallization from non-polar solvents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : The aromatic proton environment is confirmed via H NMR (δ 7.8–8.2 ppm for aromatic protons adjacent to electron-withdrawing groups) and F NMR (δ -60 to -65 ppm for CF groups) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 293.004 (CHBrF) .

- IR Spectroscopy : Strong absorptions at 1250–1150 cm (C-F stretching) and 1050 cm (C-Br stretching) are diagnostic .

Q. What are the typical applications of this compound in organic synthesis?

It serves as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize biaryl structures for pharmaceutical inhibitors. For example, it has been used to prepare titanium(IV) dichloride complexes with anticancer activity . The bromine atom acts as a leaving group, while the trifluoromethyl groups enhance electrophilicity for nucleophilic aromatic substitution .

Q. How should researchers handle purification challenges due to its halogenated and trifluoromethyl substituents?

- Distillation : Use reduced pressure (e.g., 35 mm Hg) to avoid thermal decomposition, given its boiling point of 154°C .

- Recrystallization : Employ hexane/ethyl acetate mixtures to isolate high-purity crystals (>95% by HPLC) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?

Density Functional Theory (DFT) calculations reveal that the electron-withdrawing trifluoromethyl groups significantly lower the LUMO energy at the para position to bromine, making it susceptible to nucleophilic attack. Computational studies (e.g., using Gaussian 16) can optimize transition states and predict regioselectivity in reactions with amines or alkoxides .

Q. What strategies resolve contradictions in reported reaction yields for cross-coupling reactions?

Discrepancies in yields (e.g., ~70% vs. lower values) may arise from:

- Catalyst Loading : Pd(PPh) vs. Pd(dba)/ligand systems.

- Solvent Effects : DMF promotes faster coupling but may degrade sensitive intermediates.

- Oxygen Sensitivity : Rigorous degassing improves reproducibility. Cross-referencing experimental logs with literature protocols (e.g., Stoll et al., 2009) is critical .

Q. How does the steric bulk of trifluoromethyl groups influence reaction kinetics?

Kinetic studies using stopped-flow UV-Vis spectroscopy show that the ortho-trifluoromethyl groups hinder nucleophilic approach, leading to a 10-fold decrease in reaction rate compared to non-substituted analogs. Steric parameters (e.g., A-values) derived from conformational analysis support this observation .

Q. What are the optimal storage conditions to prevent decomposition?

Store at 0–6°C in amber glass under inert gas (Ar/N). The compound is sensitive to light and moisture, which can hydrolyze the methoxy group. Stability tests indicate <5% degradation over 12 months when stored properly .

Q. How can isotopic labeling (e.g., deuterated analogs) aid mechanistic studies?

Deuterated derivatives (e.g., 1-Bromo-2,6-difluorobenzene-d) allow tracking hydrogen/deuterium exchange in reaction intermediates via H NMR. This is critical for elucidating proton transfer steps in catalytic cycles .

Q. What safety protocols are essential for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。